molecular formula C28H16N8Na2O14S2 B12380619 Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12380619
M. Wt: 798.6 g/mol
InChI Key: OJFUEILETDLNQK-UHFFFAOYSA-L
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Description

Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic organic compound. It is a complex azo dye, characterized by multiple diazenyl groups (-N=N-) and sulfonate groups (-SO3Na). This compound is known for its vibrant color and is used in various industrial applications, including textiles, inks, and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps:

    Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with phenolic compounds to form azo dyes.

    Sulfonation: The resulting azo dye is sulfonated using sulfuric acid to introduce sulfonate groups, enhancing its solubility in water.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves:

    Batch Processing: Each step of the synthesis is carried out in separate batches to ensure high purity and yield.

    Continuous Processing: For large-scale production, continuous processing methods are employed, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and diazenyl groups.

    Reduction: Reduction of the diazenyl groups can lead to the formation of aromatic amines.

    Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Analytical Chemistry: Used as a reagent for the detection of metal ions.

  • **Synthetic Chemistry

Properties

Molecular Formula

C28H16N8Na2O14S2

Molecular Weight

798.6 g/mol

IUPAC Name

disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C28H18N8O14S2.2Na/c37-21-7-5-16(36(43)44)11-19(21)31-33-25-22(38)8-6-18(27(25)39)30-32-20-12-17(51(45,46)47)9-13-10-23(52(48,49)50)26(28(40)24(13)20)34-29-14-1-3-15(4-2-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

OJFUEILETDLNQK-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C(=C(C=C4)O)N=NC5=C(C=CC(=C5)[N+](=O)[O-])O)O)O)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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